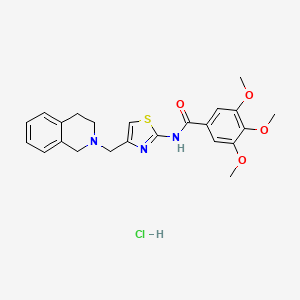
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a methoxypyridazin group, a pyrrolidin group, and a thiadiazol group . These groups are connected in a specific arrangement to form the overall structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Unfortunately, specific information about these properties for this compound is not available .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound of interest falls within the category of chemicals that are often synthesized and evaluated for their antimicrobial activity. For example, Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to the one . These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of such compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Structural Characterization and Hydrogen Bonding Patterns
Böck et al. (2021) reported on the synthesis and structural characterization of compounds that share structural motifs with the compound of interest, focusing on their protonation sites and hydrogen bonding. The study provided insights into how different protonation sites and hydrogen bonding patterns can influence the physical and chemical properties of such compounds, which is crucial for understanding their interactions in biological systems (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Anticancer and Anticonvulsant Agents
Malik and Khan (2014) synthesized a series of compounds, including ones structurally related to the compound , evaluating their anticonvulsant activities. The research highlighted the potential of such compounds in developing new anticonvulsant agents, with some compounds showing significant efficacy in the maximal electroshock (MES) test (Malik & Khan, 2014).
Fungicidal Activity and QSAR Studies
Zou et al. (2002) explored the synthesis of novel compounds, including pyridazinone-substituted thiadiazoles and oxadiazoles, which share a common structural framework with the compound of interest. These compounds were tested for their fungicidal activity against wheat leaf rust, demonstrating the potential agricultural applications of such compounds. Additionally, 3D-QSAR studies provided insights into the structure-activity relationships, guiding the design of more potent fungicides (Zou, Lai, Jin, & Zhang, 2002).
Mechanism of Action
While the exact mechanism of action for this compound is not specified, similar compounds have been found to act on serotonin 5-HT 2A and dopamine D 2 receptors, exerting anti-aggressive and antipsychotic activity, as well as on 5-HT 6 Rs and 5-HT 7 Rs, potentially exhibiting pro-cognitive, antidepressant, and anxiolytic activity .
Properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-3-4-11-14(24-19-16-11)15(21)20-8-7-10(9-20)23-13-6-5-12(22-2)17-18-13/h5-6,10H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTDDNSDGBXWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)
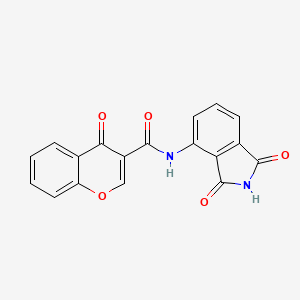

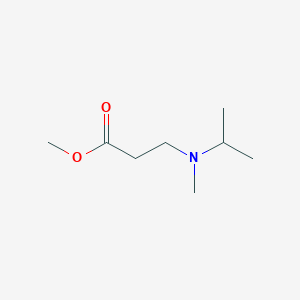
![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
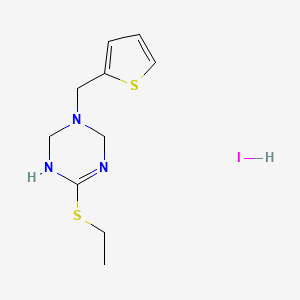
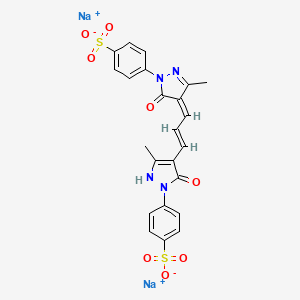
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

